Lanreotide diTFA chemical structure and molecular weight
Lanreotide diTFA chemical structure and molecular weight
Chemical Structure, Molecular Weight, and Analytical Characterization[1][2][3]
Executive Summary
Lanreotide diTFA (Lanreotide di-trifluoroacetate) is the trifluoroacetate salt form of Lanreotide, a synthetic cyclic octapeptide analog of somatostatin.[1][2][3][4][5] While the acetate salt (Lanreotide Acetate) is the clinically approved pharmacopeial form (e.g., Somatuline®), the diTFA salt represents a critical intermediate in Solid-Phase Peptide Synthesis (SPPS) and a high-purity research reagent.[1][2][3][4][5]
This guide provides a rigorous analysis of the Lanreotide diTFA chemical structure, precise molecular weight derivation, and the physicochemical implications of the trifluoroacetate counter-ion on peptide stability and self-assembly.
Chemical Identity and Structural Elucidation[7]
Lanreotide is designed to mimic the biological activity of somatostatin with enhanced stability and selectivity for Somatostatin Receptors (SSTRs), particularly SSTR2 and SSTR5.[1] The molecule features a constrained cyclic topology secured by a disulfide bridge, essential for its receptor binding affinity.[1]
1.1 Peptide Sequence and Topology
The core peptide backbone consists of eight amino acid residues.[6][7] Notable structural features include:
-
D-Amino Acids: Incorporation of D-β-naphthylalanine (D-2-Nal) and D-Tryptophan (D-Trp) confers resistance to enzymatic degradation.[1][2][3][4][5]
-
Cyclization: A disulfide bond connects Cysteine residues at positions 2 and 7.[3][4][7]
-
C-Terminal Amidation: The Threonine residue is amidated (Thr-NH₂), neutralizing the C-terminal charge.[1][2][3][4][5][7]
Primary Sequence: H-(D)2-Nal-Cys-Tyr-(D)Trp-Lys-Val-Cys-Thr-NH₂[1][2][3][4][5][7][8]
1.2 The diTFA Salt Form
Lanreotide contains two primary basic sites capable of protonation:
In the presence of excess trifluoroacetic acid (TFA)—common during cleavage from SPPS resins—these sites become protonated, associating with two trifluoroacetate (CF₃COO⁻) counter-ions to form Lanreotide diTFA .[1][3][4][5]
1.3 Structural Visualization
The following diagram illustrates the chemical connectivity, highlighting the disulfide bridge and the protonation sites responsible for the diTFA salt formation.
[1][2][4][5][6]
Molecular Weight Analysis
Precise molecular weight determination is required for stoichiometry in formulation and analytical standard preparation.[3][4]
2.1 Theoretical Calculation
The molecular weight of Lanreotide diTFA is the sum of the Lanreotide free base and two molecules of Trifluoroacetic Acid (TFA).
| Component | Molecular Formula | Monoisotopic Mass (Da) | Average Mass ( g/mol ) |
| Lanreotide (Free Base) | C₅₄H₆₉N₁₁O₁₀S₂ | 1095.467 | 1096.34 |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 113.993 | 114.02 |
| Lanreotide diTFA | C₅₄H₆₉N₁₁O₁₀S₂[1][2][3][4][5][7][8][9] · 2(C₂HF₃O₂) | 1323.453 | 1324.38 |
Note: Commercial "Lanreotide" is often hydrated.[3][4] The values above represent the anhydrous chemical structure.
2.2 Mass Spectrometry Interpretation
In Electrospray Ionization (ESI) Mass Spectrometry, the salt dissociates.[1][3][4][5] You will not observe the 1324.38 Da peak directly. Instead, you will observe the protonated peptide species:
Physicochemical Properties & Self-Assembly[1][2][4][5][6][9]
The choice of counter-ion (TFA vs. Acetate) dramatically alters the physicochemical behavior of Lanreotide.
3.1 Solubility and Lyophilization[1]
-
Lanreotide diTFA: Highly soluble in water and polar organic solvents.[3][4] However, TFA salts often result in "fluffy" or hygroscopic lyophilized cakes that can be difficult to handle compared to the denser cakes formed by acetate salts.[1][10]
-
Acidity: Solutions of Lanreotide diTFA are acidic (pH ~3-4) due to the dissociation of TFA.[2][3][4][5] This must be buffered for biological assays to prevent cytotoxicity.[3][4]
3.2 Mechanism of Gelation (Autogel)
Lanreotide possesses a unique ability to self-assemble into monodisperse nanotubes, which further pack into a hydrogel.[1][2][3][4][5] This property is the basis of the Somatuline Autogel sustained-release formulation.[4]
-
TFA Interference: High concentrations of TFA can disrupt the orderly β-sheet stacking required for nanotube formation.[2][3][4] For gelation studies, the diTFA salt is typically exchanged for the acetate salt.
Analytical Characterization Protocols
To certify a batch of Lanreotide diTFA, three critical parameters must be assessed: Purity (HPLC), Identity (MS), and Counter-ion Content (TFA analysis).[1][2][3][4][5]
4.1 High-Performance Liquid Chromatography (HPLC)
This method separates the peptide from synthesis impurities (deletion sequences, diastereomers).[1][2][3][4][5]
-
Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm, 100 Å).[1][2][3][4][5]
-
Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).
-
Gradient: 20% B to 50% B over 30 minutes.
-
Detection: UV at 280 nm (Tryptophan/Naphthylalanine absorption) or 214 nm (Peptide bond).[1][2][3][4][5]
-
Acceptance Criteria: Main peak retention time ~15-20 min; Purity ≥ 98%.
4.2 TFA Content Determination
Since "diTFA" implies a specific stoichiometry, quantifying the TFA content is essential to distinguish it from mono-TFA or mixed salts.[1][2]
Method: Ion Chromatography (IC) [1][2][3][4][5]
-
Principle: Separation of trifluoroacetate anions on an anion-exchange column with conductivity detection.
-
Standard: Sodium Trifluoroacetate calibration curve.
-
Calculation:
[1][2][3][4][5]
4.3 Counter-Ion Exchange (TFA to Acetate)
For biological use, TFA is often removed.[1][2][3][4][5]
-
Resin Method: Dissolve Lanreotide diTFA in water.[3][4] Pass through a quaternary ammonium anion-exchange resin (acetate form).[1][2][3][4][5] Lyophilize the eluate.
-
HPLC Method: Re-purify using Ammonium Acetate buffer instead of TFA in the mobile phase.
References
-
Valéry, C., et al. (2003).[1][2][3][4][5] Molecular origin of the self-assembly of lanreotide into nanotubes: A mutational approach. Proceedings of the National Academy of Sciences (PNAS).[3][4][5] [1][2][3][4][5]
-
PubChem. (n.d.).[3][4][5] Lanreotide Acetate Compound Summary. National Library of Medicine.[3][4] [1][2][3][4][5]
-
Pouget, E., et al. (2010).[1][2][3][4][5] Hierarchical architecture of peptide nanotubes. Nature Materials.
-
European Medicines Agency. (2024).[3][4][5] Somatuline Autogel: Summary of Product Characteristics.
-
Bachem. (2023).[3][4][5] Lanreotide Acetate API Technical Data.
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